2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

synthesis yield process chemistry deucravacitinib intermediate

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a substituted aniline that functions as a critical pharmaceutical intermediate in the synthesis of pyridazine-based heterodimeric cytokine modulators, most notably the FDA-approved TYK2 allosteric inhibitor deucravacitinib. The compound is also commercially supplied as ‘Deucravacitinib Impurity 10’, a regulatory-grade reference standard accompanied by detailed characterization data for ANDA analytical method development and quality control.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 1609394-10-6
Cat. No. B1433866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
CAS1609394-10-6
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C2=C(C(=CC=C2)N)OC
InChIInChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3
InChIKeyFIAZRZSVFOMYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6): Procurement-Grade Intermediate for Deucravacitinib Synthesis & Impurity Standards


2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a substituted aniline that functions as a critical pharmaceutical intermediate in the synthesis of pyridazine-based heterodimeric cytokine modulators, most notably the FDA-approved TYK2 allosteric inhibitor deucravacitinib [1]. The compound is also commercially supplied as ‘Deucravacitinib Impurity 10’, a regulatory-grade reference standard accompanied by detailed characterization data for ANDA analytical method development and quality control [2]. Its molecular formula is C₁₀H₁₂N₄O, molecular weight 204.23 g/mol, and it is registered with FDA UNII 66C4UD75CN [3].

Why Unsubstituted or Differently Substituted Aniline Analogs Cannot Replace 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in TYK2-Targeted Synthesis


The 2-methoxy and N-methyl-1,2,4-triazol-3-yl substituents on the aniline core are not interchangeable decorations; they are precisely the structural features that confer the required binding-mode geometry for downstream pyridazine-based TYK2 inhibitors [1]. Generic aniline building blocks (e.g., 3-(1H-1,2,4-triazol-3-yl)aniline or 4-(4H-1,2,4-triazol-3-yl)aniline) lack the methoxy group essential for key interactions within the pseudokinase domain of TYK2, and prior synthetic routes demonstrate that even minor substituent deviations collapse the overall yield (as low as 26%) or introduce purification bottlenecks that make the process economically unviable for industrial procurement [2].

Head-to-Head Quantitative Evidence for Selecting 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Over Prior Art Intermediates


Overall Synthesis Yield: Patented Route Delivers 80% vs. 26% for Method 2 (J. Med. Chem. 2019)

Patent CN118184591A reports an overall yield of 80% for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with purity exceeding 99% [1]. In direct comparison, the prior ‘Method 2’ (J. Med. Chem. 2019, 62, 8973) achieved merely 26% overall yield due to poor regioselectivity in the triazole methylation step, while ‘Method 1’ (Org. Process Res. Dev. 2022, 26, 1202) delivered ~94% yield for the intermediate 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole but suffered from difficult purification, HCl evolution during hydrogenation, and high raw-material cost [1].

synthesis yield process chemistry deucravacitinib intermediate

Product Purity: >99% HPLC Purity Achieved vs. Typical 95–97% Commercial Grades

The patented process consistently delivers 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with >99% purity as measured by HPLC [1]. Commercial suppliers typically list this compound at 95% (AKSci), 97% (Sigma-Aldrich, Bidepharm), or 98% (CymitQuimica, Leyan) . The >99% specification aligns with ICH Q3A thresholds for new drug substance impurities, minimizing the need for additional purification when the material is used as a late-stage intermediate or reference standard.

purity HPLC pharmaceutical intermediate

Regulatory-Ready Impurity Standard: Full Characterization Package vs. Generic Research-Grade Material

As 'Deucravacitinib Impurity 10', this compound is supplied with a detailed characterization package (NMR, MS, IR, HPLC purity, residual solvents) that meets FDA/EMA guidance for reference standards used in ANDA submissions [1]. In contrast, generic research-grade 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is typically provided with a simple Certificate of Analysis reporting only identity and purity, lacking the full traceability chain required for regulatory filings.

impurity standard regulatory compliance ANDA

Defined Solid-State Form: Melting Point 120–121°C Enables Reproducible Handling vs. Oily or Amorphous Analogs

The compound is a pale orange to brown crystalline solid with a sharp melting point of 120–121°C, as reported by BOC Sciences . This well-defined solid form ensures consistent dispensing, storage stability, and reproducible reaction performance across batches. In comparison, positional isomers such as 3-(4H-1,2,4-triazol-3-yl)aniline or 4-(4H-1,2,4-triazol-3-yl)aniline are often oils or low-melting solids at ambient temperature, complicating accurate weighing and long-term storage.

melting point solid form pharmaceutical processing

Highest-Value Application Scenarios for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Based on Quantitative Differentiation


Kilogram-Scale Synthesis of Deucravacitinib API via the High-Yield Route

Process chemistry groups seeking to manufacture deucravacitinib (BMS-986165) can adopt the patented CN118184591A route that delivers the title intermediate in 80% yield and >99% purity, providing a 3.1-fold yield advantage over the legacy J. Med. Chem. 2019 method (26%) and avoiding the difficult purification and HCl generation of the Org. Process Res. Dev. 2022 route [1]. This route is specifically designed for industrial scale, using inexpensive starting materials (2-hydroxybenzonitrile) and avoiding chromatographic purification.

Regulatory ANDA Filing: Pre-Qualified Impurity Reference Standard

For generic pharmaceutical companies preparing Abbreviated New Drug Applications for deucravacitinib, procuring the compound as 'Deucravacitinib Impurity 10' with full ICH-compliant characterization eliminates the need for in-house structure elucidation and method validation for this specific impurity, shortening development timelines and reducing analytical costs by approximately $8,000–15,000 per impurity [1].

Structure-Activity Relationship (SAR) Studies on TYK2 Pseudokinase Domain Binders

Medicinal chemistry teams exploring allosteric TYK2 inhibitors require the intact 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline fragment as a validated pharmacophoric element; the J. Med. Chem. 2019 SAR demonstrates that removal of the methoxy group or alteration of the triazole N-methyl substitution abolishes high-affinity JH2-domain binding [1]. The high-purity, high-yield supply chain ensures consistent SAR data across multiple compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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